molecular formula C19H19ClF3NO2 B11643538 N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide

Cat. No.: B11643538
M. Wt: 385.8 g/mol
InChI Key: XABUWDAQSWRHIS-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is a synthetic organic compound. It is characterized by the presence of a chloro and trifluoromethyl group on the phenyl ring, and an isopropyl and methyl group on another phenyl ring connected through an acetamide linkage. This compound may have applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Acetamide Linkage: This can be achieved by reacting 4-chloro-3-(trifluoromethyl)aniline with 2-(4-isopropyl-3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl and methyl groups.

    Reduction: Reduction reactions may target the chloro group or the acetamide linkage.

    Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-isopropylphenoxy)acetamide: Lacks the methyl group on the phenyl ring.

    N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-methylphenoxy)acetamide: Lacks the isopropyl group on the phenyl ring.

Uniqueness

N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is unique due to the specific combination of substituents on the phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H19ClF3NO2

Molecular Weight

385.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H19ClF3NO2/c1-11(2)15-6-5-14(8-12(15)3)26-10-18(25)24-13-4-7-17(20)16(9-13)19(21,22)23/h4-9,11H,10H2,1-3H3,(H,24,25)

InChI Key

XABUWDAQSWRHIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(C)C

Origin of Product

United States

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